Bufalin sulfate

Description

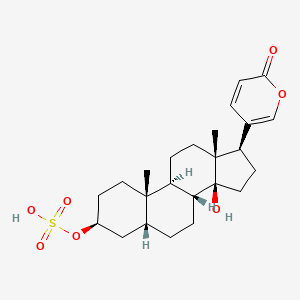

Structure

3D Structure

Properties

CAS No. |

54603-10-0 |

|---|---|

Molecular Formula |

C24H34O7S |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C24H34O7S/c1-22-10-7-17(31-32(27,28)29)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)26)15-3-6-21(25)30-14-15/h3,6,14,16-20,26H,4-5,7-13H2,1-2H3,(H,27,28,29)/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |

InChI Key |

DSXQIXUWAMDIKX-BMPKRDENSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)OS(=O)(=O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)OS(=O)(=O)O |

Origin of Product |

United States |

Sources and Biosynthesis of Bufalin Sulfate

Natural Occurrence of Bufadienolides and Their Sulfated Forms

Bufadienolides are a class of C-24 steroid compounds characterized by a six-membered lactone ring at the C-17 position. nih.govatlasofscience.org They are found in various animal and plant species, including those from the Crassulaceae and Ranunculaceae families. atlasofscience.org However, the most abundant and well-documented sources are the skin secretions and venom of toads belonging to the Bufonidae family, particularly species within the Bufo and Rhinella genera. atlasofscience.orgmdpi.com Traditional medicines, such as Chan'Su, are derived from the venom of toads like Bufo bufo gargarizans and Bufo melanostictus, and their primary active components are considered to be bufadienolides. nih.govatlasofscience.orgmdpi.com

In their natural state, bufadienolides exist in two primary forms: free bufadienolides (also known as bufagins) and conjugated bufadienolides (often referred to as bufotoxins). mdpi.com The conjugated forms are characterized by the attachment of a substituent group, often via an ester linkage, to the hydroxyl group at the C-3 position of the steroid skeleton. mdpi.com These conjugates can include amino acids, dicarboxylic acids, or sulfate (B86663) groups. mdpi.com

Sulfated bufadienolides are a recognized subclass of these natural compounds. The addition of a sulfate moiety generally increases the water solubility of the parent compound. xenotech.com While the specific compound "bufalin sulfate" is a representative structure for this class, research often identifies a variety of sulfated bufadienolides within a single source. For instance, studies on the chemical composition of toad venom have successfully isolated and characterized multiple sulfated bufadienolides from different toad species. mdpi.com This indicates that sulfation is a natural modification process occurring in these animals. mdpi.com

| Natural Source (Genus/Species) | Secretion Type | Relevant Compounds Found |

|---|---|---|

| Bufo bufo gargarizans | Venom / Skin Secretion | Free and conjugated bufadienolides (including bufalin (B1668032), cinobufagin) |

| Bufo melanostictus | Venom / Skin Secretion | Free and conjugated bufadienolides |

| Rhinella alata | Skin Secretion | Bufagins and Bufotoxins (conjugated bufadienolides) |

| Various Plant Families (e.g., Crassulaceae) | Not Applicable | Phytobufadienolides |

Enzymatic Sulfation Pathways in Bufadienolide Biosynthesis

The biosynthesis of this compound from its precursor, bufalin, is a metabolic process known as sulfation or sulfonation. This is a Phase II detoxification reaction common in many organisms for metabolizing a wide range of endogenous compounds, such as steroid hormones, and xenobiotics, including drugs and natural products. xenotech.comnih.gov The reaction involves the transfer of a sulfonate group (SO3) from a universal donor molecule to an acceptor substrate. nih.gov

The key components in this enzymatic pathway are:

Sulfotransferase (SULT) Enzymes: This superfamily of enzymes catalyzes the sulfation reaction. nih.gov They are found in the cytoplasm of various tissues, including the liver, which is a primary site of metabolism. atlasofscience.orgxenotech.com Research has demonstrated that bufadienolides can be selectively sulfated by specific isoforms of these enzymes. In particular, the human cytosolic sulfotransferase SULT2A1 has been identified as capable of selectively catalyzing the sulfation of bufadienolides at the C-3 position. researchgate.net

3'-phosphoadenosine-5'-phosphosulfate (PAPS): PAPS serves as the activated sulfate donor for the reaction. xenotech.comnih.gov SULT enzymes facilitate the transfer of the sulfonate group from PAPS to a hydroxyl group on the bufadienolide molecule, such as the 3-OH group of bufalin. nih.govresearchgate.net

| Component | Role in Sulfation Pathway |

|---|---|

| Bufalin | Substrate molecule with a hydroxyl group available for sulfation. |

| Sulfotransferase (SULT) | Enzyme that catalyzes the transfer of the sulfonate group. SULT2A1 is a key isoform for bufadienolides. researchgate.net |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | The universal activated sulfate donor molecule. |

| This compound | The final sulfated product of the reaction. |

Pharmacological Activities of Bufalin Sulfate in Preclinical Models

Modulation of Cellular Proliferation and Survival

Bufalin (B1668032) has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the breast, liver, prostate, and pancreas, as well as glioma and neuroblastoma cells. frontiersin.orgresearchgate.netspandidos-publications.com The compound's ability to suppress tumor growth is a key aspect of its anti-cancer activity. amegroups.orgspandidos-publications.com

Inhibition of Cancer Cell Proliferation

Bufalin effectively suppresses the proliferation of various cancer cell lines in a dose- and time-dependent manner. frontiersin.orgmdpi.com For instance, in human lung adenocarcinoma A549 cells, bufalin demonstrated a significant inhibition of cell growth, with IC50 values decreasing over time, indicating a potent and sustained effect. mdpi.com Similarly, in glioma cells (U87MG and LN-229), bufalin treatment led to a dose- and time-dependent decrease in cell viability. nih.gov The anti-proliferative effects of bufalin have also been observed in neuroblastoma cells, where it markedly suppressed cell proliferation in both a dose- and time-dependent fashion. spandidos-publications.com

The mechanisms underlying this inhibition often involve the arrest of the cell cycle at different phases. frontiersin.org For example, in triple-negative breast cancer cell lines, bufalin was found to arrest cells at the G2/M phase. frontiersin.org In pancreatic cancer cells, it induced cell cycle arrest at the S phase. frontiersin.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying.

Furthermore, bufalin has been shown to downregulate the expression of key proteins involved in cell cycle regulation. Long-term administration of bufalin in murine models of colorectal cancer resulted in attenuated epithelial cell proliferation, which was associated with lower levels of cyclin A, cyclin D1, cyclin E, and cyclin-dependent kinases-2/4, and higher levels of the cell cycle inhibitors p21 and p27. aacrjournals.orgnih.gov

Table 1: Inhibitory Effects of Bufalin on Cancer Cell Proliferation

| Cell Line | Cancer Type | IC50 Value | Duration of Treatment | Reference |

|---|---|---|---|---|

| U87MG | Glioma | 85.3 nM | 24 h | nih.gov |

| U87MG | Glioma | 34.5 nM | 48 h | nih.gov |

| U87MG | Glioma | 16.7 nM | 72 h | nih.gov |

| LN-229 | Glioma | 184.2 nM | 24 h | nih.gov |

| LN-229 | Glioma | 96.1 nM | 48 h | nih.gov |

| LN-229 | Glioma | 32.7 nM | 72 h | nih.gov |

| A549 | Lung Cancer | 56.14 ± 6.72 nmol/L | 48 h | mdpi.com |

| A549 | Lung Cancer | 15.57 ± 4.28 nmol/L | 72 h | mdpi.com |

| A549 | Lung Cancer | 7.39 ± 4.16 nmol/L | 96 h | mdpi.com |

| SK-N-BE(2) | Neuroblastoma | ~90 nM | 72 h | spandidos-publications.com |

| SH-SY5Y | Neuroblastoma | ~30 nM | 72 h | spandidos-publications.com |

| U-87 | Glioma | ~1 μM | 24 h | frontiersin.org |

| U-373 | Glioma | ~1 μM | 24 h | frontiersin.org |

| DU145 | Prostate Cancer | 0.89 µM | Not Specified | researchgate.net |

| PC3 | Prostate Cancer | 1.28 µM | Not Specified | researchgate.net |

| HL-60 | Leukemia | ~12.5 nM | 48 h | researchgate.net |

Induction of Programmed Cell Death Mechanisms

Beyond inhibiting proliferation, bufalin actively promotes the death of cancer cells through various programmed cell death pathways.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Bufalin has been consistently shown to induce apoptosis in a multitude of cancer cell types. mdpi.comnih.gov This process is often mediated through the mitochondrial (intrinsic) pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. frontiersin.orgmdpi.com

In glioma cells, bufalin treatment led to the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2. frontiersin.org It also promoted the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cascade. frontiersin.orgijbs.com Similar findings were observed in human osteosarcoma cells, where bufalin increased the levels of Bak and decreased the expression of Bcl-2 and Bcl-xL. mdpi.com Furthermore, bufalin can trigger the extrinsic apoptotic pathway, as evidenced by the involvement of Fas, Fas-L, and caspase-8 in U-2 OS human osteosarcoma cells. mdpi.com

Studies on glioma stem-like cells have also demonstrated that bufalin induces apoptosis by upregulating the expression of cleaved caspase 3 and poly(ADP-ribose) polymerase (PARP). nih.gov

In addition to apoptosis, bufalin can induce other forms of programmed cell death, such as necroptosis and pyroptosis. Necroptosis is a form of regulated necrosis that can be triggered when apoptosis is inhibited. In glioma cells, bufalin was found to induce necroptosis when caspase-8, a key apoptosis-initiating enzyme, was functionally lost. nih.gov This process involved the upregulation of tumor necrosis factor (TNF)-α, TNF receptor 1 (TNFR1), and receptor-interacting protein 1 (RIPK1). nih.gov The formation of a necrosome complex, consisting of RIPK1, receptor-interacting protein 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL), is a hallmark of necroptosis and was observed in bufalin-treated glioma cells. nih.gov

Pyroptosis is a highly inflammatory form of programmed cell death. nih.gov While direct studies on bufalin sulfate (B86663) inducing pyroptosis in cancer models are emerging, research in other contexts, such as acute kidney injury, has shown that bufalin can attenuate pyroptosis by inhibiting the NLRP3 inflammasome. nih.gov The potential for bufalin to modulate pyroptosis in cancer cells is an area of ongoing investigation. researcher.lifefrontiersin.org

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. pvj.com.pk Its role in cancer is complex, as it can either promote cell survival or contribute to cell death. Bufalin has been shown to induce autophagy in various cancer cells, including those of the colon, stomach, and liver. mdpi.comnih.gov

In glioma cells, bufalin-induced autophagy was evidenced by the formation of acidic vesicular organelles and the upregulation of the autophagy marker LC3-II. frontiersin.orgijbs.com The mechanism often involves the modulation of key signaling pathways. For instance, in gastric cancer cells, bufalin was found to induce autophagy by inhibiting the Akt/mTOR/p70S6K pathway and activating the ERK1/2 pathway. nih.gov Similarly, in glioma cells, bufalin treatment led to the upregulation of AMPK phosphorylation and downregulation of mTOR phosphorylation. frontiersin.org

The interplay between autophagy and apoptosis in response to bufalin is an important area of research. In some cases, inhibiting autophagy has been shown to enhance bufalin-induced apoptosis, suggesting that autophagy may initially act as a survival mechanism. ijbs.com However, in other contexts, bufalin-induced autophagy appears to contribute to cell death. rsc.org

Cellular senescence is a state of irreversible cell cycle arrest. Inducing senescence in cancer cells is another therapeutic strategy. Studies have indicated that bufalin can induce senescence in prostate cancer cells. researchgate.netnih.gov This effect is often linked to the activation of the p53 tumor suppressor pathway. nih.gov The induction of senescence by bufalin represents another mechanism by which it can halt the progression of cancer.

Regulation of Cell Cycle Progression

Bufalin has been observed to modulate cell cycle progression in various cancer cell lines, primarily by inducing cell cycle arrest at the G2/M or G0/G1 phases. This disruption of the normal cell division process is a key mechanism of its anti-proliferative effects.

In human hepatoma cells, bufalin treatment led to a time-dependent increase in the proportion of cells in the G2/M phase, with a corresponding decrease in the G1 and S phases. spandidos-publications.com This G2/M arrest was associated with altered levels of key regulatory proteins. Specifically, the expression of cdc25c, cyclin B1, and cdc2 was observed to be affected. spandidos-publications.com Similarly, in non-small cell lung cancer (NSCLC) cells, bufalin induced G2/M arrest. amegroups.orgnih.gov Studies on gastric cancer cells also demonstrated that bufalin's anti-proliferative activity was due to the induction of G2/M cell cycle arrest, which was linked to the inhibition of cdc2, cdc25, and cyclin B1. bdpsjournal.org In head and neck cancer cells, bufalin has also been shown to arrest the cell cycle at the G2/M phase. mdpi.com

Conversely, in other cancer models, bufalin has been shown to induce arrest at the G0/G1 phase of the cell cycle. researchgate.net In murine models of colorectal cancer, long-term administration of bufalin was associated with attenuated epithelial cell proliferation, indicated by lower levels of cyclin A, cyclin D1, and cyclin E, and higher levels of the cell cycle inhibitors p21 and p27. aacrjournals.org

| Cell Line/Model | Effect on Cell Cycle | Associated Molecular Changes |

| Human Hepatoma Cells (Huh7, Hep3B, HA22T) | G2/M Arrest | Altered levels of cdc25c, cyclin B, cdc2 |

| Non-Small Cell Lung Cancer (NSCLC) Cells | G2/M Arrest | Not specified |

| Gastric Cancer Cells (MGC-803) | G2/M Arrest | Inhibition of cdc2, cdc25, cyclin B1 |

| Head and Neck Cancer Cells | G2/M Arrest | Not specified |

| Colorectal Cancer (murine models) | Attenuated Proliferation | Decreased cyclin A, D1, E; Increased p21, p27 |

Anti-Metastatic and Anti-Invasive Properties

Epithelial-Mesenchymal Transition (EMT) is a critical process by which cancer cells acquire migratory and invasive properties. Bufalin has demonstrated the ability to inhibit EMT in several preclinical cancer models.

In human lung cancer A549 cells, bufalin was found to suppress TGF-β-induced EMT. spandidos-publications.com This was achieved by downregulating the expression of TGF-β receptor I (TβRI) and TGF-β receptor II (TβRII). spandidos-publications.com The inhibition of these receptors prevents the downstream signaling cascades that lead to the morphological and molecular changes associated with EMT, such as the downregulation of E-cadherin and upregulation of vimentin (B1176767) and N-cadherin. spandidos-publications.com

Furthermore, in non-small cell lung cancer, bufalin inhibits EMT by targeting Src signaling. nih.gov In colorectal cancer cells, bufalin treatment led to the downregulation of EMT markers such as N-Cadherin, Slug, and ZEB1, while restoring E-cadherin expression. mdpi.com Similarly, in gastric cancer cells, bufalin was shown to suppress EMT by enhancing E-cadherin expression and repressing vimentin. bdpsjournal.org The mechanism in gastric cancer was linked to the deactivation of the MEK/ERK signaling pathway. bdpsjournal.org

| Cancer Type | Key Findings | Mechanism of Action |

| Lung Cancer (A549 cells) | Suppresses TGF-β-induced EMT | Downregulation of TβRI and TβRII |

| Non-Small Cell Lung Cancer | Inhibits EMT | Targeting Src signaling |

| Colorectal Cancer | Downregulates EMT markers (N-Cadherin, Slug, ZEB1) | Not specified |

| Gastric Cancer (MGC-803 cells) | Suppresses EMT | Deactivation of MEK/ERK signaling pathway |

Bufalin has been shown to effectively suppress the migration and invasion of various cancer cells, which are crucial steps in the metastatic cascade.

In hepatocellular carcinoma (HCC), bufalin has been reported to inhibit invasion and metastasis by targeting the PI3K/AKT/mTOR pathway, which in turn modulates the expression of hypoxia-inducible factor-1α (HIF-1α). nih.gov The inhibition of this pathway leads to a reduction in the invasive capabilities of HCC cells. nih.gov Studies on colorectal cancer cells have demonstrated that bufalin significantly reduces cell migration and invasion. mdpi.com For instance, in HCT116, DLD1, and SW480 cell lines, bufalin treatment resulted in a substantial decrease in the number of migratory and invading cells. mdpi.com

In non-small cell lung cancer, bufalin's inhibitory effect on cell migration and invasion is mediated through the inhibition of the Src signaling pathway. amegroups.orgnih.gov For human lung cancer A549 cells, bufalin efficiently suppresses TGF-β-induced migration. spandidos-publications.com Furthermore, bufalin has been shown to inhibit the migration and invasion of gastric cancer cells. bdpsjournal.org

| Cancer Cell Line | Key Findings on Migration/Invasion | Associated Signaling Pathway |

| Hepatocellular Carcinoma (SMMC7721) | Inhibition of invasion and metastasis | PI3K/AKT/mTOR/HIF-1α |

| Colorectal Cancer (HCT116, DLD1, SW480) | Significant reduction in migration and invasion | Not specified |

| Non-Small Cell Lung Cancer | Inhibition of migration and invasion | Src signaling pathway |

| Lung Cancer (A549) | Suppression of TGF-β-induced migration | Not specified |

| Gastric Cancer (MGC-803) | Suppression of migration and invasion | Not specified |

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Bufalin has been found to possess anti-angiogenic properties by targeting various aspects of this process.

One of the key mechanisms by which bufalin inhibits angiogenesis is through the suppression of the STAT3 signaling pathway in vascular endothelial cells. nih.gov This inhibition leads to a decrease in the expression of pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor A (PDGFA). nih.gov In preclinical models of colorectal cancer, bufalin was shown to inhibit tumor microenvironment-mediated angiogenesis by downregulating these genes in human umbilical vein endothelial cells (HUVECs). nih.gov

In vivo studies using a chick chorioallantoic membrane (CAM) assay have confirmed the anti-angiogenic effect of bufalin, showing a dramatic decrease in blood vessel branch point formation. researchgate.net Furthermore, in xenograft models, bufalin has been observed to reduce tumor blood vessels. mdpi.com The combination of bufalin and sorafenib (B1663141) has been shown to effectively inhibit angiogenesis by regulating the AKT/VEGF signaling pathway. researchgate.net

| Model System | Key Anti-Angiogenic Effect | Mechanism of Action |

| Colorectal Cancer Microenvironment | Suppression of angiogenesis | Inhibition of STAT3 signaling pathway, downregulation of VEGF and PDGFA |

| Chick Chorioallantoic Membrane (CAM) | Decreased blood vessel branch point formation | Not specified |

| Xenograft Models | Reduction in tumor blood vessels | Inhibition of STAT3 activation in tumor blood vessels |

| In combination with Sorafenib | Inhibition of angiogenesis | Regulation of AKT/VEGF signaling pathway |

Targeting of Cancer Stem Cell Phenotypes

Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. Bufalin has shown promise in targeting these CSC phenotypes in various cancers.

In osteosarcoma, bufalin has been found to inhibit the proliferation and differentiation of CSCs derived from primary tumor cells. karger.com This effect is mediated through the upregulation of miR-148a, which in turn targets DNMT1. mdpi.com Similarly, in glioma stem-like cells, bufalin inhibits their activity and induces apoptosis. nih.gov It has been suggested that bufalin upregulates the expression of miR-203, a tumor-suppressive microRNA, to affect the proliferation and invasion of glioma stem-like cells. nih.gov

In colorectal cancer, bufalin has been shown to inhibit CSC properties by down-regulating CSC markers such as CD44, CD133, and LGR5. mdpi.comresearchgate.net It also functionally inhibits spheroid formation and aldehyde dehydrogenase (ALDH) activity, both of which are characteristic of CSCs. mdpi.com The mechanism in colorectal cancer involves the inhibition of a C-Kit/Slug signaling axis. mdpi.com For triple-negative breast cancer, bufalin has been shown to reduce the stemness of cancer stem cells by inhibiting the expression of SOX2 and OCT4. frontiersin.orgresearchgate.net

| Cancer Type | Effect on Cancer Stem Cells | Molecular Mechanism |

| Osteosarcoma | Inhibition of proliferation and differentiation | Upregulation of miR-148a, targeting of DNMT1 |

| Glioma | Inhibition of activity and induction of apoptosis | Upregulation of miR-203 |

| Colorectal Cancer | Inhibition of stemness, spheroid formation, and ALDH activity | Downregulation of CSC markers (CD44, CD133, LGR5), inhibition of C-Kit/Slug axis |

| Triple-Negative Breast Cancer | Reduction of stemness | Inhibition of SOX2 and OCT4 expression |

Immunomodulatory Effects within the Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Bufalin has been shown to exert immunomodulatory effects within the TME, particularly by modulating macrophage polarization.

In hepatocellular carcinoma (HCC), bufalin can reprogram tumor-infiltrating macrophages (TIMs) from a tumor-promoting M2 phenotype to a tumor-inhibitory M1 phenotype. nih.govnih.gov This repolarization enhances anti-tumor immune responses by promoting the infiltration and activation of effector T cells. nih.gov The mechanism behind this involves the suppression of p50 nuclear factor kappa B (NF-κB) overexpression, leading to the activation of NF-κB signaling, which is responsible for the production of immunostimulatory cytokines. nih.gov

Similarly, in head and neck cancers, bufalin has demonstrated immunomodulatory effects by polarizing macrophages toward the M1 phenotype. mdpi.com This shift from M2 to M1 macrophages helps to bolster antitumor immune responses. mdpi.com The findings suggest that bufalin can convert tumor-supportive immune cells into cells that actively fight the tumor, thereby ameliorating the immunosuppressive TME. nih.gov

| Cancer Type | Immunomodulatory Effect | Mechanism of Action |

| Hepatocellular Carcinoma | Reprograms M2 macrophages to M1 phenotype | Suppression of p50 NF-κB overexpression, activation of NF-κB signaling |

| Head and Neck Cancer | Polarizes macrophages toward M1 phenotype | Activation of NF-κB p65 subunit, inhibition of macrophage inhibitory factor (MIF) |

Modulation of Tumor-Infiltrating Macrophage Polarization

Bufalin has been shown to be a potent modulator of tumor-infiltrating macrophages (TIMs), capable of shifting their polarization from a tumor-promoting M2 phenotype towards a tumor-inhibiting M1 phenotype. nih.govnih.gov This repolarization is crucial as M2 macrophages are known to foster tumor growth and suppress immune responses, while M1 macrophages exhibit pro-inflammatory and anti-tumor functions. oncotarget.commdpi.com

In a preclinical model of hepatocellular carcinoma (HCC), bufalin treatment led to a significant increase in the proportion of CD86+ M1 macrophages within the tumor, while the prevalence of CD206+ M2 macrophages decreased. nih.gov This shift in macrophage composition was associated with the suppression of HCC growth, an effect that was notably dependent on a functional immune system. nih.gov Mechanistically, bufalin was found to inhibit the p50 nuclear factor kappa B (NF-κB) subunit, leading to an accumulation of p65-p50 heterodimers in the nucleus. nih.gov This activation of the NF-κB signaling pathway is instrumental in the production of immunostimulatory cytokines that drive the anti-tumor T-cell response. nih.gov

Further studies in head and neck cancer models have corroborated these findings, demonstrating that bufalin treatment reduces the expression of the M2 marker CD206 and increases the M1 marker CD86. mdpi.com This repolarization was linked to the activation and nuclear translocation of NF-κB. mdpi.com Additionally, bufalin was observed to inhibit the macrophage inhibitory factor (MIF), a cytokine known to be involved in M2 macrophage polarization. mdpi.commdpi.com

Table 1: Effect of Bufalin on Macrophage Polarization Markers in Preclinical Cancer Models

| Cancer Model | Treatment | M1 Marker (CD86+) | M2 Marker (CD206+) | Key Signaling Molecule | Reference |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Bufalin | Increased | Decreased | NF-κB (p65-p50) | nih.gov |

| Head and Neck Cancer | Bufalin | Increased | Decreased | NF-κB, MIF | mdpi.com |

Activation of Natural Killer Cell Responses

Bufalin has demonstrated the ability to enhance the cytotoxic activity of natural killer (NK) cells against cancer cells, a critical component of the innate immune system's anti-tumor response. nih.govfrontiersin.org This activation occurs through both direct and indirect mechanisms.

Research has shown that bufalin can directly modulate the expression of activating and inhibitory receptors on the surface of NK cells. nih.gov Specifically, it has been found to enhance the expression of the activating receptor NKG2D on NK-92MI cells. mdpi.com At the same time, bufalin treatment led to a suppression of inhibitory receptors such as NKG2A, TIGIT, and CTLA-4 in these cells. mdpi.com

Indirectly, bufalin activates NK cells by preventing the shedding of MHC class I chain-related molecule A (MICA) from the surface of tumor cells. mdpi.comnih.gov MICA is a ligand for the NKG2D receptor, and its presence on the tumor cell surface is crucial for NK cell recognition and subsequent killing. mdpi.com Bufalin achieves this by reducing the levels of ADAM9, a metalloproteinase responsible for MICA shedding. mdpi.com By upregulating membrane-bound MICA (m-MICA) and reducing soluble MICA (s-MICA), bufalin enhances NKG2D-dependent immune surveillance and prevents immune escape. mdpi.comnih.gov

Table 2: Impact of Bufalin on Natural Killer (NK) Cell Activity

| Cell Line / Model | Treatment | Effect on NK Cell Receptors | Effect on MICA | Outcome | Reference |

|---|---|---|---|---|---|

| NK-92MI cells | Bufalin | ↑ NKG2D, ↓ NKG2A, TIGIT, CTLA-4 | - | Enhanced stimulatory potential | mdpi.com |

| Liver Cancer Cells | Bufalin | - | ↑ m-MICA, ↓ s-MICA (via ↓ADAM9) | Enhanced NK cell-mediated killing | mdpi.comnih.gov |

Influence on Pro-Inflammatory Cytokine Profiles

Bufalin has been observed to significantly alter the cytokine profile within the tumor microenvironment, promoting a pro-inflammatory state that is conducive to an anti-tumor immune response. nih.govnih.govaacrjournals.org This modulation is a key aspect of its immunomodulatory activity.

In a mouse model of hepatocellular carcinoma, bufalin treatment resulted in a notable increase in the levels of pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov Concurrently, there was a decrease in anti-inflammatory cytokines such as IL-4, IL-13, IL-10, and Transforming Growth Factor-beta (TGF-β). nih.gov This shift in the cytokine balance supports the activation and proliferation of effector T cells and the polarization of macrophages towards the M1 phenotype. nih.gov

Similarly, in a colitis-associated colorectal cancer model, bufalin administration suppressed the expression of several pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6. nih.govaacrjournals.org While this may seem contradictory, the context of inflammation-driven cancer is crucial. In this model, the reduction of these cytokines by bufalin was associated with the inhibition of tumorigenesis. nih.govaacrjournals.org Furthermore, in other inflammatory models, bufalin has been shown to down-regulate the expression of iNOS, COX-2, IL-1β, IL-6, and TNF-α by inhibiting NF-κB signaling. nih.gov

The ability of bufalin to induce the production of immunostimulatory cytokines like IFN-γ and TNF-α has also been linked to the activation of the NF-κB pathway in bone-marrow-derived macrophages. mdpi.com

Table 3: Bufalin's Effect on Pro-Inflammatory and Anti-Inflammatory Cytokines in Preclinical Models

| Cancer Model | Treatment | Upregulated Pro-Inflammatory Cytokines | Downregulated Pro-Inflammatory Mediators | Downregulated Anti-Inflammatory Cytokines | Reference |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma | Bufalin | IL-23, IL-12, TNF-α, IFN-γ | - | IL-4, IL-13, IL-10, TGF-β | nih.gov |

| Colitis-Associated Colorectal Cancer | Bufalin | - | TNF-α, IL-1β, IL-6 | - | nih.govaacrjournals.org |

| Carrageenan-Induced Paw Edema | Bufalin | - | iNOS, COX-2, IL-1β, IL-6, TNF-α | - | nih.gov |

| Bone-Marrow-Derived Macrophages | Bufalin | IFN-γ, TNF-α | - | - | mdpi.com |

Molecular Mechanisms of Action of Bufalin Sulfate

Target Identification and Engagement

Bufalin (B1668032) has been identified as a potent small-molecule inhibitor of the steroid receptor coactivators SRC-1 and SRC-3. nih.govresearchgate.net These coactivators are crucial for the transcriptional activity of nuclear receptors and other transcription factors and are often overexpressed in various cancers. mdpi.com Bufalin reduces the cellular levels of both SRC-1 and SRC-3 proteins in a dose-dependent manner. nih.gov This reduction is achieved by promoting the degradation of these proteins. nih.govresearchgate.net For instance, studies have shown that bufalin accelerates the turnover rate of SRC-3, leading to its degradation via the proteasome. nih.gov By decreasing the levels of SRC-1 and SRC-3, bufalin can inhibit cancer cell proliferation. researchgate.net

Table 1: Effect of Bufalin on SRC Protein Levels

| Cell Line | Treatment | Target Protein | Outcome | Reference |

| MCF-7 (Breast Cancer) | Bufalin | SRC-1, SRC-3 | Significant reduction in protein levels | nih.gov |

| A549 (Lung Cancer) | Bufalin | SRC-1, SRC-3 | Significant reduction in protein levels | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Bufalin (10 nM) | SRC-1, SRC-3 | Dramatic reduction in protein levels | researchgate.net |

| SK-Hep-1 (Hepatocellular Carcinoma) | Bufalin (20 nM) | SRC-1, SRC-3 | Dramatic reduction in protein levels | researchgate.net |

Bufalin, as a cardiac glycoside, is known to interact with the Na+/K+-ATPase pump. ontosight.ai The alpha-1 subunit of Na+/K+-ATPase (ATP1A1) is a key component of this integral membrane protein, which is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. genecards.orgnih.govuniprot.org Research indicates that bufalin can downregulate the expression of ATP1A1. frontiersin.org This interaction is not due to altered synthesis of ATP1A1 but rather through the induction of its degradation via a proteasome-mediated pathway. frontiersin.org The inhibition of ATP1A1 has been shown to have antiviral effects, as demonstrated by the robust anti-LCMV activity of bufalin. plos.org Furthermore, ATP1A1 can act as a signaling transducer, and its interaction with bufalin can trigger downstream signaling events. nih.gov

Telomerase activity is a critical factor for the limitless replication of cancer cells, and the human telomerase reverse transcriptase (hTERT) is the catalytic subunit of this enzyme. nih.govnih.gov Bufalin has been shown to inhibit the expression of hTERT in colorectal cancer cells. karger.com This inhibition occurs through the downregulation of Cleavage and Polyadenylation Specific Factor 4 (CPSF4), a transcriptional factor that activates hTERT. karger.com By reducing CPSF4 levels, bufalin effectively suppresses hTERT expression, leading to the inhibition of cancer cell growth. karger.com

Table 2: Bufalin's Effect on hTERT and CPSF4 Expression

| Cell Line | Treatment | Effect on CPSF4 | Effect on hTERT | Reference |

| LoVo (Colorectal Cancer) | Bufalin | Dose-dependent inhibition | Dose-dependent inhibition | karger.com |

| SW620 (Colorectal Cancer) | Bufalin | Dose-dependent inhibition | Dose-dependent inhibition | karger.com |

The electron transport chain (ETC), located on the inner mitochondrial membrane, is a series of protein complexes that transfer electrons to generate ATP. wikipedia.orgsavemyexams.com Bufalin has been found to target the ETC, leading to its disruption. nih.govnih.gov This disruption is a key mechanism behind bufalin-induced mitochondrial-dependent apoptosis. By interfering with the ETC, bufalin induces the production of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade. nih.govnih.gov This mechanism has been identified as a significant contributor to the antitumor effects of bufalin in neuroblastoma. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle and transcription. mdpi.com A derivative of bufalin, acetyl-bufalin, has been identified as a direct inhibitor of CDK9. nih.govnih.govresearchgate.net CDK9 is a transcriptional kinase that, in complex with cyclin T1, forms the positive transcription elongation factor b (p-TEFb), which is crucial for the expression of many oncogenes. nih.gov Molecular docking and proteomic analyses have confirmed that acetyl-bufalin binds directly to CDK9. nih.gov This interaction impairs the formation of the CDK9-STAT3 complex, leading to decreased phosphorylation of STAT3 and reduced transcription of its target genes, which are involved in cell proliferation and survival. nih.gov

Syndecan-4 (SDC4) is a transmembrane heparan sulfate (B86663) proteoglycan that plays a role in cell adhesion, migration, and signaling. nih.govnih.govresearchgate.net Bufalin has been shown to directly bind to SDC4. nih.govresearchgate.net This binding enhances the interaction between SDC4 and DEAD-box helicase 23 (DDX23). nih.govnih.govresearchgate.net The promotion of this SDC4-DDX23 complex formation by bufalin leads to genomic instability in hepatocellular carcinoma cells. nih.govresearchgate.net Furthermore, the bufalin-induced SDC4/DDX23 interaction has been shown to inactivate matrix metalloproteinases (MMPs) and augment p38/JNK MAPK signaling, which are associated with cell proliferation and migration. nih.govresearchgate.netuni.lu

E2F2 Polyubiquitination Regulation

The E2F family of transcription factors, including E2F2, plays a pivotal role in the regulation of genes involved in cell cycle progression and proliferation. frontiersin.org The activity of E2F2 is tightly controlled, and its degradation through the ubiquitin-proteasome system is a critical regulatory mechanism.

Recent studies have identified bufalin as a molecular glue that facilitates the interaction between E2F2 and the E3 ubiquitin ligase, zinc finger protein 91 (ZFP91). nih.govnih.gov Bufalin markedly enhances the formation of the E2F2-ZFP91 complex, leading to the polyubiquitination of E2F2, specifically through K48-linked ubiquitin chains. frontiersin.orgnih.gov This ubiquitination marks E2F2 for degradation by the proteasome. nih.govnih.gov The degradation of E2F2 results in the transcriptional suppression of several oncogenes, including c-Myc, CCNE1, CCNE2, MCM5, and CDK1. nih.gov This bufalin-mediated degradation of E2F2 has been shown to inhibit the growth of hepatocellular carcinoma in both in vitro and in vivo models. nih.gov

| Molecule | Interaction with Bufalin Sulfate | Outcome |

| E2F2 | Bufalin acts as a molecular glue, promoting the formation of the E2F2-ZFP91 complex. nih.govnih.gov | Increased K48-linked polyubiquitination and subsequent proteasomal degradation of E2F2. frontiersin.orgnih.gov |

| ZFP91 | Bufalin enhances the interaction between ZFP91 (an E3 ubiquitin ligase) and E2F2. nih.govnih.gov | Facilitates the ubiquitination of E2F2. nih.gov |

NFAT Dephosphorylation and Nuclear Accumulation Inhibition

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors is crucial in the immune response and is also implicated in the development of various cancers. wikipedia.org The activation of NFAT proteins is dependent on their dephosphorylation by the calcium/calmodulin-dependent phosphatase, calcineurin. tocris.comcapes.gov.br This dephosphorylation exposes a nuclear localization signal, leading to their translocation into the nucleus where they activate target gene expression. wikipedia.orgcapes.gov.br

Bufalin has been shown to inhibit the calcineurin-mediated dephosphorylation of NFAT. nih.govresearchgate.net By doing so, it prevents the nuclear accumulation of NFATc1. nih.gov This inhibition of NFAT activation, in turn, suppresses the expression of downstream target genes, such as c-Myc. nih.govresearchgate.net This mechanism has been observed in diffuse large B-cell lymphoma cells. nih.gov

| Molecule | Interaction with this compound | Outcome |

| Calcineurin | Bufalin inhibits the phosphatase activity of calcineurin. nih.govresearchgate.net | Prevents the dephosphorylation of NFAT. tocris.com |

| NFAT | Bufalin treatment leads to the inhibition of NFAT dephosphorylation. nih.gov | Inhibition of nuclear accumulation and transcriptional activity of NFAT. nih.govresearchgate.net |

| c-Myc | As a downstream target of NFAT, its expression is reduced. nih.govresearchgate.net | Downregulation of a key oncogene. |

p53 Pathway Modulation

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA damage response. nih.govresearchgate.net Its activation can lead to cell cycle arrest or programmed cell death, thereby preventing the proliferation of damaged cells.

Bufalin has been demonstrated to modulate the p53 pathway. In colorectal cancer cells, bufalin treatment leads to the downregulation of Sirt3, a deacetylase. biorxiv.orgbiorxiv.org This results in the increased acetylation of p53 (Ac-P53). biorxiv.orgbiorxiv.org Acetylated p53 is known to play a crucial role in inducing the pro-apoptotic protein Bax to translocate to the mitochondria. biorxiv.orgbiorxiv.org This event triggers the mitochondrial apoptotic pathway. biorxiv.org Furthermore, in prostate cancer cells, bufalin exposure increases the protein abundance of p53 and its transcriptional target, p21CIP1, leading to a senescence-like phenotype. nih.gov

| Molecule | Interaction with this compound | Outcome |

| Sirt3 | Bufalin downregulates the expression of Sirt3. biorxiv.orgbiorxiv.org | Increased acetylation of p53. biorxiv.org |

| p53 | Bufalin treatment leads to increased acetylation and protein abundance of p53. nih.govbiorxiv.org | Activation of p53-dependent apoptotic and senescence pathways. nih.govbiorxiv.org |

| Bax | Increased Ac-p53 induces the translocation of Bax to the mitochondria. biorxiv.orgbiorxiv.org | Initiation of the mitochondrial apoptotic cascade. biorxiv.org |

| p21CIP1 | Bufalin increases the abundance of this p53 transcriptional target. nih.gov | Contributes to cell cycle arrest and senescence. nih.gov |

Elucidation of Key Intracellular Signaling Pathway Modulation

This compound exerts its effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. These pathways play a central role in cell growth, survival, and proliferation.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers.

Bufalin has been shown to effectively inhibit the PI3K/AKT/mTOR signaling pathway in various cancer cell types, including renal cell carcinoma and gastric cancer. nih.govspandidos-publications.com It achieves this by reducing the phosphorylation levels of key components of this pathway. Specifically, bufalin treatment leads to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). nih.govmdpi.com This inhibition of Akt and mTOR phosphorylation, in turn, affects their downstream targets. For instance, the phosphorylation of p70S6K and 4E-BP1, which are downstream of mTOR, is also reduced. spandidos-publications.commdpi.com The inactivation of this pathway by bufalin contributes to the inhibition of cell proliferation, invasion, and metastasis. nih.govnih.gov

| Signaling Molecule | Effect of this compound | Downstream Consequences |

| p-Akt (Ser473) | Decreased phosphorylation. nih.govmdpi.com | Inhibition of cell survival and proliferation signals. nih.gov |

| p-mTOR | Decreased phosphorylation. nih.govmdpi.com | Reduced activity of a central regulator of cell growth and metabolism. mdpi.com |

| p-p70S6K | Decreased phosphorylation. mdpi.com | Inhibition of protein synthesis. |

| p-4EBP1 | Decreased phosphorylation. spandidos-publications.commdpi.com | Inhibition of translation initiation. |

MAPK Signaling Cascade Modulation (MEK/ERK, JNK/p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 cascades, are critical in transducing extracellular signals into cellular responses such as proliferation, differentiation, and stress responses. news-medical.netfrontiersin.org

Bufalin's effect on the MAPK cascade appears to be context-dependent. In some instances, bufalin has been shown to reduce the levels of phosphorylated ERK (p-ERK). nih.gov The ERK pathway is typically associated with cell proliferation and survival. news-medical.net In contrast, bufalin has also been reported to activate the JNK and p38 MAPK pathways, which are often associated with cellular stress and apoptosis. dntb.gov.ua For example, in colon cancer cells, bufalin induces autophagy and cell death through the activation of JNK. researchgate.net

| MAPK Pathway | Effect of this compound | Cellular Outcome |

| MEK/ERK | Can lead to reduced levels of p-ERK. nih.gov | Inhibition of cell proliferation. |

| JNK/p38 | Can lead to the activation of JNK and p38. dntb.gov.ua | Induction of apoptosis and autophagy. researchgate.net |

JAK/STAT Signaling Pathway Deactivation (JAK2, STAT3)

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors to the nucleus, thereby influencing gene expression related to cell proliferation, survival, and immunity. aging-us.com The constitutive activation of this pathway, particularly of JAK2 and STAT3, is frequently observed in various cancers. aging-us.com

Bufalin and its derivatives have been shown to inhibit the activation of the JAK/STAT pathway. nih.govresearchgate.net Treatment with a bufalin derivative, BF211, significantly suppressed the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in multiple myeloma cells. nih.gov Similarly, bufalin-mediated inactivation of STAT3 has been reported in colon and breast cancer cells. nih.gov In esophageal squamous cell carcinoma, bufalin was found to upregulate PIAS3, an inhibitor of STAT3, leading to decreased STAT3 activity and reduced p-STAT3 levels. amegroups.org This deactivation of the JAK/STAT pathway by bufalin contributes to its anti-tumor effects. nih.govpvj.com.pk

| Signaling Molecule | Effect of this compound | Downstream Consequences |

| p-JAK2 | Decreased phosphorylation. nih.govresearchgate.net | Inhibition of the upstream kinase in the pathway. aging-us.com |

| p-STAT3 | Decreased phosphorylation. nih.govamegroups.org | Reduced nuclear translocation and transcriptional activity of STAT3. researchgate.net |

| PIAS3 | Upregulated expression. amegroups.org | Increased inhibition of STAT3 activity. amegroups.org |

Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of many cancers. Bufalin has been shown to modulate this pathway through several mechanisms.

In the absence of a Wnt signal, a complex of proteins including adenomatous polyposis coli (APC), Axin, and glycogen (B147801) synthase kinase-3β (GSK-3β) targets β-catenin for degradation. nih.gov Upon Wnt binding to its receptors, this degradation is inhibited, allowing β-catenin to accumulate in the nucleus and activate target gene transcription. Bufalin has been observed to interfere with this process. For instance, in head and neck cancer cells, bufalin inhibited the phosphorylation of β-catenin at serine 675, a modification that promotes its biological activity. mdpi.com This inhibition prevents the translocation of β-catenin to the nucleus, thereby downregulating the expression of its target genes, which include key players in cell proliferation and survival like EGFR, Cyclin D1, and c-Myc. mdpi.com

Furthermore, research has shown that bufalin can reduce the levels of cell cycle-related kinase (CCRK), which is known to activate β-catenin through the phosphorylation of GSK-3β. nih.gov By decreasing CCRK levels, bufalin indirectly suppresses the activation and nuclear translocation of β-catenin. nih.gov This has been observed in hepatocellular carcinoma models, where bufalin not only reduced CCRK but also decreased nuclear β-catenin levels in tumor tissues. nih.gov

| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |

| Phospho-β-catenin (Ser675) | Inhibition | Decreased nuclear translocation of β-catenin | Head and Neck Cancer | mdpi.com |

| Cell Cycle-Related Kinase (CCRK) | Reduction | Decreased GSK-3β phosphorylation, leading to reduced β-catenin activation | Hepatocellular Carcinoma | nih.gov |

| Nuclear β-catenin | Reduction | Downregulation of target genes (EGFR, Cyclin D1, c-Myc) | Head and Neck Cancer, Hepatocellular Carcinoma | nih.govmdpi.com |

TRAIL/TRAIL-R Apoptotic Pathway Activation

The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its receptors (TRAIL-R) are key components of the extrinsic apoptotic pathway, which can selectively induce cell death in cancer cells. nih.gov However, many cancer cells develop resistance to TRAIL-induced apoptosis. Bufalin has been shown to sensitize cancer cells to TRAIL-mediated cell death.

One of the key mechanisms is the redistribution of death receptors (DR4 and DR5) into lipid rafts on the cell surface. nih.govnih.gov In breast cancer cells, bufalin treatment promoted the clustering of DR4 and DR5 within these membrane microdomains, which is a critical step for the formation of the death-inducing signaling complex (DISC). nih.govnih.gov This complex, consisting of FADD and pro-caspase-8, initiates the caspase cascade leading to apoptosis. nih.gov

Bufalin also modulates the levels of several proteins involved in the TRAIL pathway. It has been shown to upregulate the expression of TRAIL, DR4, DR5, and FADD. nih.gov Concurrently, it can reduce the levels of c-FLIP, an inhibitor of caspase-8 activation, and XIAP, an inhibitor of apoptosis protein. nih.gov This dual action of promoting pro-apoptotic components while inhibiting anti-apoptotic ones significantly enhances the efficacy of TRAIL-induced apoptosis.

| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |

| Death Receptors (DR4, DR5) | Promotes clustering in lipid rafts | Enhanced DISC formation and activation of extrinsic apoptosis | Breast Cancer | nih.govnih.gov |

| TRAIL, DR4, DR5, FADD | Upregulation | Increased pro-apoptotic signaling | Various Cancers | nih.gov |

| c-FLIP, XIAP | Reduction | Decreased inhibition of apoptosis | Various Cancers | nih.gov |

EGFR and c-MET Pathway Interference

The epidermal growth factor receptor (EGFR) and c-MET signaling pathways are frequently overactive in cancer, promoting cell proliferation, survival, and metastasis. Bufalin has been found to interfere with both of these pathways.

In ovarian cancer cells, bufalin has been shown to directly bind to EGFR, leading to a downregulation of its expression and inhibiting its phosphorylation. mednexus.orgresearchgate.net This, in turn, suppresses the downstream signaling molecules AKT and ERK, resulting in reduced cell proliferation. mednexus.orgnih.gov Similarly, in head and neck cancers, bufalin's inhibition of β-catenin signaling also leads to a reduction in EGFR expression. mdpi.com

Bufalin also demonstrates the ability to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov In lung cancer cells with EGFR mutations, resistance to TKIs can be induced by the activation of the c-MET pathway. Bufalin was found to inhibit the phosphorylation of both EGFR and c-MET, as well as their downstream effectors PI3K and Akt. nih.gov This suggests that bufalin can circumvent resistance mechanisms by co-targeting these interconnected pathways.

| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |

| EGFR | Downregulation and inhibition of phosphorylation | Inhibition of AKT and ERK signaling | Ovarian Cancer, Head and Neck Cancer | mdpi.commednexus.orgresearchgate.netnih.gov |

| c-MET | Inhibition of phosphorylation | Overcoming resistance to EGFR-TKIs | Lung Cancer | nih.gov |

| PI3K/Akt | Inhibition of phosphorylation | Reduced cell survival and proliferation | Lung Cancer | nih.gov |

Src Kinase Pathway Inhibition

Src, a non-receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, migration, and invasion, and is often hyperactivated in various cancers. nih.gov Bufalin has been identified as an inhibitor of the Src kinase pathway.

In non-small cell lung cancer (NSCLC) cells, bufalin was observed to significantly decrease the phosphorylation of Src at tyrosine 416 (Y416), an autophosphorylation site indicative of its activation. nih.gov This inhibition of Src activity disrupts downstream signaling. Since Src is an upstream activator of STAT3, bufalin's effect on Src contributes to the inhibition of STAT3 activation. nih.gov The interaction between Src and STAT3 is crucial for mediating processes like epithelial-mesenchymal transition (EMT), and by inhibiting Src, bufalin can suppress EMT and cell mobility. nih.gov

| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |

| Phospho-Src (Y416) | Reduction | Inhibition of Src kinase activity | Non-Small Cell Lung Cancer | nih.gov |

| STAT3 | Inhibition of activation (via Src) | Suppression of EMT and cell mobility | Non-Small Cell Lung Cancer | nih.gov |

NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many tumors, contributing to their survival and proliferation. aacrjournals.org Bufalin has been shown to modulate NF-κB activity through various mechanisms.

In colorectal cancer models, bufalin was found to suppress the activation of NF-κB. aacrjournals.org It achieves this by increasing the activity of the NF-κB inhibitor, IκBα, and reducing the phosphorylation of the IκB kinase (IKKα), which is responsible for activating NF-κB. aacrjournals.org This leads to the suppressed activity of the NF-κB subunits p50 and p65. aacrjournals.org

Interestingly, in the context of macrophage polarization, bufalin can activate the NF-κB pathway to promote an anti-tumor immune response. nih.govnih.gov In hepatocellular carcinoma, bufalin inhibits the overexpression of the p50 NF-κB subunit, leading to a predominance of p65-p50 heterodimers over p50 homodimers in the nucleus. nih.gov The accumulation of these p65-p50 heterodimers activates NF-κB signaling, resulting in the production of immunostimulatory cytokines and the polarization of macrophages towards an M1 (anti-tumor) phenotype. nih.govnih.gov

| Target | Effect of Bufalin | Downstream Consequence | Cancer Type/Cell Type | Reference |

| IκBα | Enhanced activity | Inhibition of NF-κB activation | Colorectal Cancer | aacrjournals.org |

| IKKα | Attenuated phosphorylation | Inhibition of NF-κB activation | Colorectal Cancer | aacrjournals.org |

| p50 subunit | Inhibition of overexpression | Predominance of p65-p50 heterodimers, M1 macrophage polarization | Hepatocellular Carcinoma | nih.gov |

HIF-1α/SDF-1/CXCR4 Axis Regulation

The hypoxia-inducible factor-1α (HIF-1α), stromal cell-derived factor-1 (SDF-1, also known as CXCL12), and its receptor CXCR4 form a critical signaling axis involved in tumor progression, metastasis, and angiogenesis. nih.govnih.gov Bufalin has been shown to inhibit this axis.

In pancreatic cancer cells, bufalin treatment led to the downregulation of HIF-1α, SDF-1, and CXCR4 expression both in vitro and in vivo. nih.gov This inhibition was linked to the suppression of c-Myc, which can regulate the HIF-1α/SDF-1/CXCR4 pathway. nih.gov By disrupting this axis, bufalin can inhibit the growth, invasion, and migration of pancreatic cancer cells. nih.gov The SDF-1/CXCR4 axis is a key regulator of cell migration and homing, and its inhibition by bufalin represents a significant anti-metastatic mechanism. nih.govplos.org

| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |

| HIF-1α | Inhibition of expression | Disruption of the hypoxia response pathway | Pancreatic Cancer | nih.gov |

| SDF-1 | Inhibition of expression | Reduced chemoattraction of cancer cells | Pancreatic Cancer | nih.gov |

| CXCR4 | Inhibition of expression | Reduced cell migration and invasion | Pancreatic Cancer | nih.gov |

Epigenetic and Non-Coding RNA Regulation by this compound

Epigenetic modifications, which regulate gene expression without altering the DNA sequence, and non-coding RNAs are increasingly recognized as key players in cancer development. nih.govnih.gov Bufalin has been shown to influence these regulatory layers.

Bufalin can modulate the expression of various non-coding RNAs, including microRNAs (miRNAs). For example, it has been reported to stimulate the expression of miRNA-203 in glioma cells and promote miR-148a-mediated targeting of DNMT1 (DNA methyltransferase 1) in osteosarcoma stem cells. mdpi.com This indicates that bufalin can influence DNA methylation patterns through the regulation of miRNAs.

Furthermore, bufalin's impact on signaling pathways is often intertwined with non-coding RNA regulation. The widespread alteration of non-coding RNAs, such as miRNAs, long non-coding RNAs (lncRNAs), and circular RNAs, contributes to the hallmarks of cancer. mdpi.com The ability of bufalin to modulate these non-coding RNAs adds another layer of complexity to its anti-cancer mechanisms and is an active area of research. mdpi.com

| Target | Effect of Bufalin | Downstream Consequence | Cancer Type | Reference |

| miRNA-203 | Stimulation of expression | Not specified | Glioma | mdpi.com |

| miR-148a | Promotion of expression | Targeting of DNMT1, inhibition of invasion | Osteosarcoma Stem Cells | mdpi.com |

Modulation of Specific MicroRNAs (e.g., miR-203, miR-298, miR-127-3p, miR-148a, miR-155-5p)

Bufalin exerts a significant portion of its biological effects by altering the expression levels of various microRNAs, which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. This modulation can either suppress oncogenic miRNAs or upregulate tumor-suppressive ones, impacting cell proliferation, apoptosis, and cancer stem cell characteristics.

miR-203: In glioma cells, bufalin treatment has been shown to stimulate the expression of miR-203. mdpi.comnih.govnih.gov This upregulation is significant as miR-203 functions as a tumor suppressor. Increased levels of miR-203 inhibit cancer cell proliferation, colony formation, and stem cell-like phenotypes, while simultaneously promoting apoptosis. nih.govoatext.com The inhibitory effects of bufalin on glioma cells can be attenuated by the knockdown of miR-203, underscoring the critical role of this miRNA in mediating bufalin's action. nih.govresearchgate.net One of the identified targets of miR-203 is the secreted protein acidic and rich in cysteine (SPARC), which is directly downregulated by the bufalin-induced increase in miR-203. mdpi.comnih.govnih.gov

miR-298: Bufalin's pro-apoptotic activity in gastric cancer is linked to its regulation of miR-298. nih.gov Studies have demonstrated that miR-298 normally downregulates the pro-apoptotic protein BAX. nih.govnih.gov Bufalin treatment leads to a dose-dependent decrease in miR-298 expression in gastric cancer cells. nih.gov This reduction in miR-298 levels interferes with its ability to target BAX, thereby enhancing BAX expression and promoting apoptotic cell death. mdpi.comnih.govnih.gov

miR-127-3p: The sensitivity of certain cancer cells to bufalin is influenced by miR-127-3p. This miRNA negatively regulates the Bcl-2-associated athanogene 5 (BAG5). mdpi.comnih.gov In epithelial ovarian cancer, overexpression of miR-127-3p has been found to inhibit tumor growth and increase the cells' sensitivity to bufalin. mdpi.comnih.gov

miR-148a: Bufalin has been shown to inhibit the stemness of cancer stem cells (CSCs) derived from primary osteosarcoma, and this effect is mediated through miR-148a. nih.govkarger.com Bufalin promotes the activity of miR-148a, which in turn targets DNA methyltransferase 1 (DNMT1). mdpi.comnih.govnih.gov This action proficiently inhibits the invasive properties of these osteosarcoma CSCs. mdpi.comresearchgate.net Further research confirms that miR-148a regulates both DNMT1 and the cyclin-dependent kinase inhibitor p27 to control the stem-like characteristics of osteosarcoma cells. nih.govkarger.com

miR-155-5p: The interaction between bufalin and miR-155-5p is complex. Bufalin treatment can lead to an increase in miR-155-5p levels by downregulating DNMT1 and DNMT3a, which normally suppress this miRNA. researchgate.netnih.govnih.gov However, the subsequent upregulation of miR-155-5p has been shown to downregulate the Forkhead Box Protein O3 (FOXO3A), a key regulator of apoptosis. nih.govnih.gov Consequently, this miR-155-5p-mediated targeting of FOXO3A can impair or antagonize the intended pro-apoptotic effects of bufalin, particularly in triple-negative breast cancer cells. researchgate.netnih.gov This suggests that a combination therapy involving bufalin and an inhibitor of miR-155-5p might enhance its therapeutic efficacy. researchgate.net

Table 1: Research Findings on Bufalin's Modulation of Specific MicroRNAs

| MicroRNA | Effect of Bufalin | Target Gene(s) | Cellular Outcome | Cancer Type | Citation |

|---|---|---|---|---|---|

| miR-203 | Upregulation | SPARC | Inhibition of proliferation and stemness; induction of apoptosis | Glioma | mdpi.comnih.govnih.govoatext.com |

| miR-298 | Downregulation | BAX | Enhanced apoptosis | Gastric Cancer | mdpi.comnih.govnih.gov |

| miR-127-3p | Increases sensitivity | BAG5 | Inhibition of cancer growth | Epithelial Ovarian Cancer | mdpi.comnih.gov |

| miR-148a | Upregulation | DNMT1, p27 | Inhibition of cancer stem cell stemness and invasion | Osteosarcoma | mdpi.comnih.govnih.govkarger.com |

| miR-155-5p | Upregulation | FOXO3A | Antagonism of bufalin-induced apoptosis | Triple-Negative Breast Cancer | researchgate.netnih.govnih.gov |

DNA Methyltransferase (DNMT) Regulation

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the addition of a methyl group to DNA, a process known as DNA methylation. mdpi.comcellmolbiol.org This epigenetic modification is crucial for gene regulation, and its dysregulation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. mdpi.com Bufalin has been identified as a modulator of DNMT activity, which represents a key component of its mechanism of action.

Research indicates that bufalin can downregulate the expression of both DNMT1 and DNMT3a. mdpi.comnih.govnih.gov DNMT1 is primarily responsible for maintaining existing methylation patterns during cell division, while DNMT3a is involved in establishing new (de novo) methylation patterns. cellmolbiol.orgplos.org

The regulatory effect of bufalin on DNMTs is closely intertwined with its modulation of microRNAs. For instance:

In osteosarcoma, bufalin promotes the targeting of DNMT1 by miR-148a, leading to a reduction in the invasive capabilities of cancer stem cells. mdpi.comresearchgate.netnih.govkarger.com The upregulation of miR-148a by bufalin directly leads to the suppression of its target, DNMT1. karger.com

In studies on breast cancer cells, the bufalin-induced downregulation of DNMT1 and DNMT3a was shown to be responsible for the increased expression of miR-155-5p, as DNMTs epigenetically silence this particular miRNA. researchgate.netnih.govnih.gov

By downregulating key DNA methyltransferases, bufalin can influence the epigenetic landscape of cancer cells. This leads to changes in the expression of critical genes, including the re-expression of tumor-suppressive miRNAs that have been silenced by hypermethylation.

Table 2: Research Findings on Bufalin's Regulation of DNMT

| DNMT Enzyme | Effect of Bufalin | Mediating miRNA | Cellular Outcome | Cancer Type | Citation |

|---|---|---|---|---|---|

| DNMT1 | Downregulation | miR-148a | Inhibition of cancer stem cell invasion | Osteosarcoma | mdpi.comresearchgate.netnih.govkarger.com |

| DNMT1 | Downregulation | N/A (leads to miR-155-5p increase) | Upregulation of miR-155-5p | Triple-Negative Breast Cancer | researchgate.netnih.govnih.gov |

| DNMT3a | Downregulation | N/A (leads to miR-155-5p increase) | Upregulation of miR-155-5p | Triple-Negative Breast Cancer | researchgate.netnih.govnih.gov |

Structure Activity Relationship Studies of Bufalin Sulfate and Its Analogs

Impact of the Sulfate (B86663) Moiety on Biological Activity and Specificity

The most defining structural feature of bufalin (B1668032) sulfate is the sulfate group (–SO₄) attached to the C3 position of the steroidal nucleus. ontosight.ai This sulfation has a profound impact on the physicochemical properties and, consequently, the biological activity of the parent compound, bufalin.

While bufalin is a known inhibitor of the Na+/K+-ATPase pump, the sulfated form is generally considered to be a weaker inhibitor. ontosight.ai The bulky and negatively charged sulfate group can sterically hinder the optimal binding of the molecule to its target protein, thereby diminishing its inhibitory potency. This alteration in binding affinity can affect its cardiotonic and cytotoxic effects. However, it is important to note that even with reduced activity, bufalin sulfate may still retain some of the biological actions of bufalin, including the potential to induce apoptosis in certain cancer cell lines. ontosight.ai The specificity of this compound's action may also be altered, as the change in polarity and size could influence its interaction with other cellular targets. Further comparative studies are needed to fully elucidate the precise differences in the biological activity and target specificity between bufalin and this compound.

| Compound | Key Structural Difference | Impact on Physicochemical Properties | Impact on Biological Activity |

| Bufalin | C3-hydroxyl group | Lower water solubility | Potent inhibitor of Na+/K+-ATPase, strong cytotoxic and cardiotonic effects. pharmacompass.comnih.gov |

| This compound | C3-sulfate group | Increased water solubility. ontosight.ai | Weaker inhibitor of Na+/K+-ATPase, potentially reduced cytotoxicity and cardiotonicity. ontosight.ai |

Influence of Steroidal Core Modifications on Pharmacological Effects

The steroidal core of bufalin, consisting of four fused rings (A, B, C, and D), provides a rigid scaffold that is essential for its biological activity. Modifications to this core can significantly modulate its pharmacological effects.

General SAR studies on bufadienolides have revealed several key structural requirements for potent activity:

Ring Junctions: The cis-fusion of the C/D rings is a critical requirement for the biological activity of bufadienolides. mdpi.comresearchgate.net The A/B rings are also in a cis-configuration, which is considered more active than the trans-configuration. amu.edu.az

C14-Hydroxyl Group: The presence of a 14β-hydroxyl group is crucial for potent activity. researchgate.net Analogs with a 14,15-epoxy group instead of the 14β-hydroxyl group exhibit significantly lower potency. researchgate.net

Other Substitutions: The introduction of hydroxyl groups at positions C6, C11, and C15 has been shown to reduce cytotoxic activity. researchgate.net Similarly, modifications at positions C1, C5, C7, and C12 can also lead to a decrease in activity. researchgate.net

Specific studies on bufalin derivatives have provided further insights. For instance, the synthesis of bufalin 2,3-ene and bufalin 3,4-ene , which introduce a double bond in the A-ring and remove the C3-hydroxyl group, resulted in reduced cytotoxicity compared to bufalin. nih.gov Interestingly, these analogs showed an increased force of contraction in quail embryonic heart muscle cells, highlighting that modifications to the steroidal core can lead to differential effects on various pharmacological activities. mdpi.com

| Modification to Steroidal Core | Impact on Biological Activity | Reference Compound |

| trans-fusion of A/B or C/D rings | Loss of activity | Bufalin (has cis-fused rings) researchgate.netamu.edu.az |

| Replacement of 14β-OH with 14,15-epoxy | Decreased activity | Bufalin (has 14β-OH) researchgate.net |

| Introduction of -OH at C6, C11, C15 | Reduced cytotoxic activity | Bufalin researchgate.net |

| Creation of a double bond in A-ring (e.g., bufalin 2,3-ene) | Reduced cytotoxicity, altered inotropic effects | Bufalin nih.govmdpi.com |

Role of Side Chain Substitutions in Modulating Activity

The substitution of the C3-hydroxyl group on the A-ring of the steroidal nucleus with various side chains has been a major focus of SAR studies to develop bufalin analogs with improved therapeutic properties. Research has shown that the C3 moiety has a significant influence on the cytotoxic activity of these compounds. nih.gov

A series of bufalin 3-nitrogen-containing-ester derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov One of the most potent compounds in this series was bufalin-3-piperidinyl-4-carboxylate , which displayed significantly greater cytotoxic potency against HeLa and A549 cancer cell lines compared to the parent compound, bufalin. nih.gov This indicates that the introduction of a nitrogen-containing ester at the C3 position can substantially enhance the anticancer effects.

Similarly, a series of bufalin-3-yl nitrogen-containing-carbamate derivatives were also developed and tested. nih.gov One particular compound from this series, 3i-HCl , exhibited remarkable in vitro antiproliferative activity against a panel of ten different tumor cell lines, with IC₅₀ values in the nanomolar range. nih.gov These findings underscore the critical role of the substituent at the C3 position in modulating the pharmacological activity of bufalin analogs. The introduction of specific ester or carbamate (B1207046) side chains can lead to derivatives with significantly enhanced potency.

| Compound | C3-Side Chain | Observed Biological Activity |

| Bufalin | Hydroxyl (-OH) | Baseline cytotoxic activity. nih.gov |

| Bufalin-3-piperidinyl-4-carboxylate | Piperidinyl-4-carboxylate ester | Significantly increased cytotoxic potency against HeLa and A549 cells. nih.gov |

| Compound 3i-HCl | Nitrogen-containing carbamate | Potent antiproliferative activity against a wide range of tumor cell lines. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For bufadienolides, including derivatives of this compound, QSAR studies can provide valuable insights into the key structural features that govern their pharmacological effects, thereby guiding the design of new and more active analogs. mdpi.com

A QSAR analysis of bufadienolides has identified several essential structural requirements for their inhibitory activities. dntb.gov.ua These models often employ a Comparative Molecular Field Analysis (CoMFA) approach, which investigates the steric and electrostatic fields of the molecules. mdpi.com The findings from such studies can be summarized in contour maps that highlight regions where modifications to the molecule are likely to increase or decrease its activity.

Preclinical Pharmacokinetic and Toxicokinetic Studies of Bufalin Sulfate

Absorption, Distribution, Metabolism, and Excretion Profile

No data is publicly available on the ADME profile of directly administered bufalin (B1668032) sulfate (B86663) in preclinical models. Research has focused on the formation of bufalin sulfate as a metabolite of bufalin. rsc.org

Bioavailability and Systemic Exposure Characteristics

There is no available information regarding the bioavailability or systemic exposure characteristics of this compound when administered as a parent compound in preclinical studies.

Half-Life and Clearance Rates in Preclinical Models

Specific half-life and clearance rate data for this compound in any preclinical model are not found in the reviewed literature. Studies have reported on the clearance of bufalin itself. researchgate.net

Identification of Major Metabolic Pathways and Metabolites

The primary context in which this compound is mentioned is as a major metabolite of bufalin. The metabolic pathway responsible for its formation is 3-O-sulfation, a Phase II conjugation reaction. rsc.orgresearchgate.net This reaction is catalyzed by the sulfotransferase enzyme SULT2A1 in humans. rsc.org While this identifies the pathway to this compound, the subsequent metabolic pathways of this compound (if any) are not documented.

Preclinical Toxicokinetic Evaluation and Systemic Exposure-Response Relationships

No preclinical toxicokinetic evaluations or studies on the exposure-response relationship for this compound could be located. Toxicological studies have been conducted on the parent compound, bufalin.

Synergistic and Combination Strategies with Bufalin Sulfate in Preclinical Models

Enhancement of Conventional Chemotherapeutic Agents (e.g., Cisplatin (B142131), Adriamycin, Temozolomide)

Bufalin (B1668032) has been shown to work synergistically with several conventional chemotherapy drugs, overcoming resistance and augmenting their anticancer effects.

In preclinical models of gastric cancer, bufalin has been observed to enhance the efficacy of cisplatin . Studies on gastric cancer cell lines, including SGC7901, MKN-45, and BGC823, demonstrated that bufalin synergizes with cisplatin to inhibit cell proliferation and promote apoptosis under both normal and low-oxygen (hypoxic) conditions. spandidos-publications.comnih.gov This synergistic effect is attributed to bufalin's ability to counteract the cisplatin-induced activation of the AKT signaling pathway, a key mechanism of drug resistance. spandidos-publications.comnih.govspandidos-publications.com By inhibiting this survival pathway, bufalin resensitizes cancer cells to cisplatin. spandidos-publications.comnih.gov A similar synergistic relationship has been noted in osteosarcoma models, where the combination of cinobufagin (B1669057) (a compound related to bufalin) and cisplatin led to marked inhibition of cell activation, migration, and invasion, and an increase in apoptosis. oncotarget.com

The combination of bufalin and adriamycin (also known as doxorubicin) has shown promise in lung and breast cancer models. In A549 lung cancer cells, combining bufalin with adriamycin resulted in a significantly higher growth inhibition rate compared to either drug alone. nih.gov This was associated with increased apoptosis and cell cycle arrest. nih.gov In the context of HER2+ breast cancer, bufalin demonstrated strong synergism with doxorubicin (B1662922) in both trastuzumab-sensitive (BT-474) and resistant (BT-474R) cell lines. tandfonline.comnih.gov A liposomal co-delivery system of bufalin and doxorubicin was particularly effective, significantly reducing the population of breast cancer stem cells and enhancing cytotoxicity against the bulk of cancer cells. tandfonline.comnih.gov

For glioblastoma, the most aggressive form of brain cancer, bufalin has been found to increase the sensitivity of glioma stem-like cells (GSCs) to temozolomide (TMZ), the standard chemotherapeutic agent for this disease. nih.gov The combination of bufalin and TMZ significantly reduced the viability of GSCs and increased apoptosis compared to TMZ alone. nih.gov The underlying mechanism appears to involve the enhancement of TMZ's ability to induce apoptosis through the mitochondrial pathway. nih.gov

Table 1: Bufalin Sulfate (B86663) with Conventional Chemotherapeutics

| Cancer Model | Chemotherapeutic Agent | Cell Lines | Key Findings |

|---|---|---|---|

| Gastric Cancer | Cisplatin | SGC7901, MKN-45, BGC823 | Synergistically inhibits proliferation and promotes apoptosis by diminishing cisplatin-induced AKT activation. spandidos-publications.comnih.govspandidos-publications.com |

| Lung Cancer | Adriamycin | A549 | Significantly increased growth inhibition and induced apoptosis. nih.gov |

| Breast Cancer | Doxorubicin (Adriamycin) | BT-474, BT-474R | Strong synergism in both trastuzumab-sensitive and resistant cells; liposomal combination effectively targeted cancer stem cells. tandfonline.comnih.gov |

| Glioma | Temozolomide | U87MG, LN-229 | Enhanced sensitivity of glioma stem-like cells, leading to reduced viability and increased apoptosis. nih.gov |

Potentiation of Targeted Therapies (e.g., Sorafenib (B1663141), AKT Inhibitors)

Bufalin also shows significant promise in potentiating the effects of targeted therapies, particularly in hepatocellular carcinoma (HCC).

Multiple studies have demonstrated a synergistic anti-tumor effect when bufalin is combined with sorafenib , a multi-kinase inhibitor used in the treatment of advanced HCC. nih.govplos.orgfrontiersin.org This combination has been shown to more effectively inhibit the proliferation of HCC cell lines like HepG2, Huh7, PLC/PRF/5, and SMMC-7721, and induce higher rates of apoptosis compared to either agent alone. plos.orgfrontiersin.orgresearchgate.net One of the key mechanisms is bufalin's ability to reverse sorafenib resistance by inhibiting the activation of the AKT pathway, which is often a compensatory survival mechanism in response to sorafenib. plos.orgfrontiersin.org Furthermore, the combination of bufalin and sorafenib can synergistically affect the tumor vascular microenvironment by targeting the mTOR/VEGF signaling pathway, leading to reduced angiogenesis. nih.gov

Bufalin's inhibitory effect on the PI3K/AKT pathway makes it a natural partner for AKT inhibitors . In lung cancer A549 cells and breast cancer MCF-7 cells, bufalin was found to synergize with the AKT inhibitor LY294002 to induce apoptosis. nih.govnih.gove-century.us This combination led to a more significant downregulation of anti-apoptotic proteins like Bcl-2 and a more pronounced upregulation of pro-apoptotic proteins like Bax. nih.gove-century.us These findings suggest that bufalin could be used in combined chemotherapy regimens to overcome resistance to apoptosis in cancer cells. nih.govnih.gove-century.us

Table 2: Bufalin Sulfate with Targeted Therapies

| Cancer Model | Targeted Therapy | Cell Lines | Key Findings |

|---|---|---|---|

| Hepatocellular Carcinoma | Sorafenib | HepG2, Huh7, PLC/PRF/5, SMMC-7721 | Synergistically inhibits cell growth and induces apoptosis by overcoming sorafenib resistance via AKT pathway inhibition and targeting the mTOR/VEGF pathway. nih.govplos.orgfrontiersin.orgresearchgate.net |

| Lung Cancer | AKT Inhibitor (LY294002) | A549 | Synergistically induces apoptosis through inhibition of the PI3K/Akt pathway. nih.govnih.gov |

| Breast Cancer | AKT Inhibitor (LY294002) | MCF-7 | Synergistic induction of apoptosis and regulation of apoptosis-related proteins. e-century.us |

Augmentation of Radiotherapy Efficacy

In the context of non-small cell lung cancer (NSCLC), bufalin has been shown to enhance the effectiveness of radiotherapy. In preclinical studies using NSCLC cell lines (A549, H1299, and HCC827), the combination of bufalin and radiation resulted in a significantly stronger inhibitory effect on cell viability and colony formation compared to either treatment alone. nih.gov This suggests a synergistic effect between bufalin and radiotherapy. nih.gov Mechanistically, bufalin was found to inhibit the Src signaling pathway, which can be activated by radiation and contribute to radioresistance. nih.gov By blocking this pathway, bufalin increases the radiosensitivity of NSCLC cells. nih.gov

Table 3: this compound with Radiotherapy